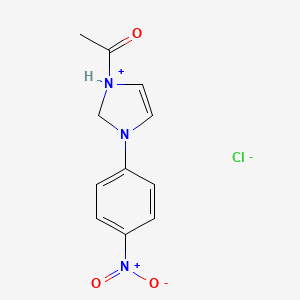
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and an imidazolium core
準備方法
The synthesis of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the acetyl group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imidazolium salt:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding imidazole and phenyl derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, including ionic liquids and polymers with unique properties.
作用機序
The mechanism of action of 1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The imidazolium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Acetyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazole: Lacks the imidazolium salt structure, which may affect its solubility and reactivity.
1-Acetyl-3-(4-aminophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: Contains an amino group instead of a nitro group, which can alter its chemical and biological properties.
1-Benzyl-3-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-1-ium chloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61166-16-3 |
|---|---|
分子式 |
C11H12ClN3O3 |
分子量 |
269.68 g/mol |
IUPAC名 |
1-[3-(4-nitrophenyl)-1,2-dihydroimidazol-1-ium-1-yl]ethanone;chloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-9(15)12-6-7-13(8-12)10-2-4-11(5-3-10)14(16)17;/h2-7H,8H2,1H3;1H |
InChIキー |
HCAIAXAKYWCSIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[NH+]1CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
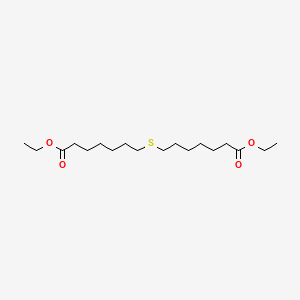
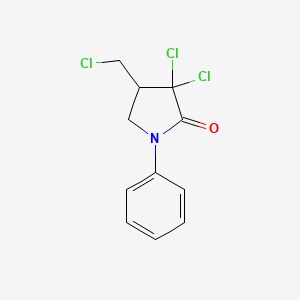
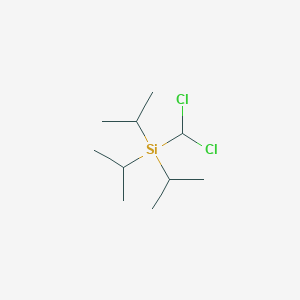
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

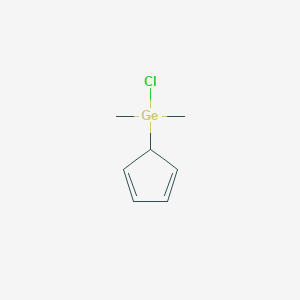
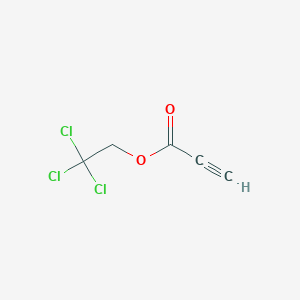
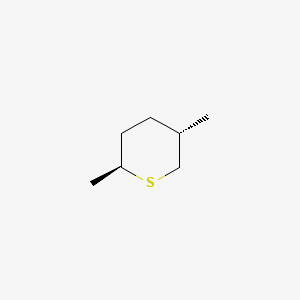
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
